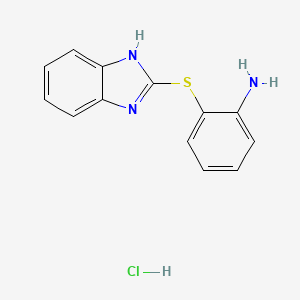

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride

描述

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride is a chemical compound with the molecular formula C13H12ClN3S and a molecular weight of 277.772 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique structure, which includes a benzimidazole ring and an aniline group connected via a sulfur atom.

准备方法

The synthesis of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride involves several steps. One common synthetic route starts with the reaction of o-phenylenediamine with carbon disulfide to form 2-mercaptobenzimidazole. This intermediate is then reacted with 2-chloroaniline under basic conditions to yield 2-(1H-benzimidazol-2-ylthio)aniline. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt .

化学反应分析

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like tin(II) chloride for reduction, and nitrating agents like nitric acid for substitution . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes

作用机制

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and aniline moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

相似化合物的比较

Similar compounds to 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride include:

2-(1H-benzimidazol-2-ylthio)benzaldehyde: Similar structure but with an aldehyde group instead of an aniline group.

2-(1H-benzimidazol-2-ylthio)phenol: Similar structure but with a phenol group instead of an aniline group.

2-(1H-benzimidazol-2-ylthio)acetic acid: Similar structure but with an acetic acid group instead of an aniline group.

These compounds share the benzimidazole-thio linkage but differ in their functional groups, leading to variations in their chemical and biological properties.

生物活性

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride, a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anthelmintic activities.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 8 µg/mL |

| Klebsiella pneumoniae | 4 µg/mL |

| Candida albicans | 32 µg/mL |

These results suggest that the compound possesses promising antibacterial properties, comparable to established antibiotics such as ciprofloxacin and ampicillin .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound across several cancer cell lines. For example, it has been tested against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 3.5 |

| A549 (lung cancer) | 4.0 |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Anthelmintic Activity

Recent investigations highlighted the anthelmintic properties of this compound. It demonstrated significant efficacy against Trichinella spiralis, outperforming conventional treatments like albendazole in certain assays .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that derivatives with substituted thio groups exhibited enhanced activity compared to their unsubstituted counterparts .

- Anticancer Evaluation : Another research focused on the synthesis and biological evaluation of benzimidazole derivatives, including this compound, against multiple cancer cell lines. The findings revealed that compounds with the benzimidazole scaffold showed potent growth inhibition in vitro, warranting further investigation into their mechanisms .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves coupling 2-mercaptobenzimidazole with 2-aminothiophenol derivatives under acidic conditions. Key steps include:

- Nucleophilic substitution : Reacting 2-chloroaniline with thiourea to form the thiol intermediate.

- Cyclization : Using formic acid or acetic acid to form the benzimidazole ring (as seen in analogous benzimidazole syntheses) .

- Salt formation : Treating the free base with HCl to precipitate the hydrochloride salt.

- Optimization : Yield improvements (e.g., 70–80%) are achievable via controlled pH, reflux duration (6–8 hours), and purification by recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the benzimidazole NH (δ 12.5–13.5 ppm) and aniline protons (δ 6.5–7.5 ppm). The thioether linkage (C-S) appears at ~125–135 ppm in 13C NMR .

- X-ray crystallography : Resolve the planar benzimidazole core and dihedral angles between the aromatic rings. SHELX programs (e.g., SHELXL) are recommended for refinement, with hydrogen-bonding patterns analyzed using WinGX .

- IR spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .

Advanced Research Questions

Q. How does the thioether linkage influence the compound’s reactivity in nucleophilic substitution or coordination chemistry?

- Methodological Answer : The thioether group enhances nucleophilicity, enabling:

- Metal coordination : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes characterized by UV-Vis and cyclic voltammetry. Compare stability constants with oxygen/selenium analogs .

- Oxidative reactivity : Susceptible to oxidation by H₂O₂ or mCPBA, forming sulfoxide derivatives. Monitor reaction progress via TLC and HPLC .

- Methodological Tip : Use DFT calculations (e.g., Gaussian) to predict reaction pathways and compare with experimental data .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response validation : Test across multiple cell lines (e.g., HEK293, HeLa) with standardized MTT assays. Ensure purity (>95% by HPLC) to exclude byproduct interference .

- Mechanistic studies : Use fluorescence anisotropy to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II). Compare with structurally similar benzimidazoles lacking the thioether group .

- Statistical analysis : Apply ANOVA to evaluate inter-study variability in IC₅₀ values, considering factors like solvent (DMSO vs. saline) and exposure time .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Validate with co-crystallization data if available .

- QSAR models : Train on benzimidazole-thioether derivatives with known IC₅₀ values. Include descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .

属性

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S.ClH/c14-9-5-1-4-8-12(9)17-13-15-10-6-2-3-7-11(10)16-13;/h1-8H,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUCHIOJLGVHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=NC3=CC=CC=C3N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583279 | |

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69104-73-0 | |

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。